Cas no 83790-87-8 (De(diethylaminomethyldiiodo) Amiodarone)

De(diethylaminomethyldiiodo) Amiodarone structure
83790-87-8 structure
Product Name:De(diethylaminomethyldiiodo) Amiodarone
CAS 번호:83790-87-8
MF:C20H20O3
메가와트:308.371006011963
MDL:MFCD11215603
CID:724935
PubChem ID:3019323
Update Time:2025-05-19

De(diethylaminomethyldiiodo) Amiodarone 화학적 및 물리적 성질

이름 및 식별자

    • Methanone,(2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
    • De(diethylaminomethyldiiodo) Amiodarone
    • (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
    • (2-BUTYLBENZOFURAN-3-YL)(4-METHOXYPHENYL)METHANONE
    • (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone
    • C20H20O3
    • ZECBGDFBAKHQFF-UHFFFAOYSA-N
    • 2853AH
    • 2-butyl-3-(4-methoxybenzoyl)benzofuran
    • (2-Butylbenzofuran-3-yl)(4-methoxyphenyl) ketone
    • (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone (ACI)
    • Ketone, 2-butyl-3-benzofuranyl p-methoxyphenyl (7CI)
    • W-111586
    • DTXSID00232647
    • Ketone, 2-butyl-3-benzofuranyl p-methoxyphenyl
    • CS-M1368
    • EINECS 280-851-4
    • CS-13884
    • Methanone, (2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
    • 83790-87-8
    • AKOS027422465
    • (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)ketone
    • M927JPG6TR
    • DB-246794
    • NS00038295
    • (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone
    • SCHEMBL9591605
    • 2-BUTYL-3-(4-METHOXYBENZOYL)-1-BENZOFURAN
    • MDL: MFCD11215603
    • 인치: 1S/C20H20O3/c1-3-4-8-18-19(16-7-5-6-9-17(16)23-18)20(21)14-10-12-15(22-2)13-11-14/h5-7,9-13H,3-4,8H2,1-2H3
    • InChIKey: ZECBGDFBAKHQFF-UHFFFAOYSA-N
    • 미소: O=C(C1C2C(=CC=CC=2)OC=1CCCC)C1C=CC(OC)=CC=1

계산된 속성

  • 정밀분자량: 308.141245
  • 동위원소 질량: 308.141245
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 386
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.5
  • 토폴로지 분자 극성 표면적: 39.4

실험적 성질

  • 밀도: 1.124
  • 융해점: NA
  • 비등점: 472°C at 760 mmHg
  • 플래시 포인트: 239.3°C
  • 굴절률: 1.583
  • 증기압: 0.0±1.2 mmHg at 25°C

De(diethylaminomethyldiiodo) Amiodarone 보안 정보

De(diethylaminomethyldiiodo) Amiodarone 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
D228420-100mg
De(diethylaminomethyldiiodo) Amiodarone
83790-87-8
100mg
$ 227.00 2023-09-08
TRC
D228420-1g
De(diethylaminomethyldiiodo) Amiodarone
83790-87-8
1g
$ 1748.00 2023-09-08
Chemenu
CM526032-100mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 97%
100mg
$102 2023-02-17
Chemenu
CM526032-250mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 97%
250mg
$155 2023-02-17
Chemenu
CM526032-1g
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 97%
1g
$418 2023-02-17
Biosynth
IB31765-25 mg
2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran
83790-87-8
25mg
$109.75 2023-01-04
Biosynth
IB31765-50 mg
2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran
83790-87-8
50mg
$187.00 2023-01-04
Biosynth
IB31765-100 mg
2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran
83790-87-8
100MG
$298.00 2023-01-04
eNovation Chemicals LLC
D766796-250mg
Methanone,(2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
83790-87-8 98%
250mg
$120 2024-06-07
eNovation Chemicals LLC
D766796-1g
Methanone,(2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
83790-87-8 98%
1g
$250 2024-06-07

De(diethylaminomethyldiiodo) Amiodarone 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide ,  Nickel ,  Cuprous iodide Solvents: Toluene ;  20 h, 50 °C
2.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 2 h, 25 °C
2.3 Reagents: Water ;  cooled
참조
Structure-Guided Design of a Small-Molecule Activator of Sirtuin-3 that Modulates Autophagy in Triple Negative Breast Cancer
Zhang, Jin; et al, Journal of Medicinal Chemistry, 2021, 64(19), 14192-14216

합성 방법 2

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Benzene
참조
Preparation of 2-butyl-3-(4-methoxybenzoyl)benzofuran derivatives
, Poland, , ,

합성 방법 3

반응 조건
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 2 h, 25 °C
1.3 Reagents: Water ;  cooled
참조
Structure-Guided Design of a Small-Molecule Activator of Sirtuin-3 that Modulates Autophagy in Triple Negative Breast Cancer
Zhang, Jin; et al, Journal of Medicinal Chemistry, 2021, 64(19), 14192-14216

합성 방법 4

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ;  6 h, 80 °C
참조
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Huang, Wenbo; et al, Journal of Organic Chemistry, 2019, 84(5), 2941-2950

합성 방법 5

반응 조건
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C → 0 °C
1.2 Reagents: Methanol ;  0 °C
1.3 Catalysts: Zinc nitrate Solvents: Dimethylformamide ;  100 °C
1.4 Reagents: Triphenylphosphonium bromide Solvents: Acetonitrile ;  reflux
1.5 Reagents: Triethylamine Solvents: Toluene ;  reflux
1.6 Reagents: Tin tetrachloride Solvents: Carbon disulfide ;  0 °C → rt
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
참조
Synthesis of 2,3-disubstituted benzofurans on solid-support
Jung, Chun-Won; et al, Tetrahedron Letters, 2010, 51(50), 6588-6589

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ;  6 h, 80 °C
참조
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Huang, Wenbo; et al, Journal of Organic Chemistry, 2019, 84(5), 2941-2950

합성 방법 7

반응 조건
1.1 Reagents: Hydroquinone ;  4 h, 150 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ;  6 h, 80 °C
참조
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Huang, Wenbo; et al, Journal of Organic Chemistry, 2019, 84(5), 2941-2950

합성 방법 8

반응 조건
1.1 Solvents: 1,2-Dichlorobenzene
참조
Acylation of a substituted benzofuran over an HY zeolite and its subsequent deacylation and reacylation
Amouzegh, Patricia; et al, Catalysis Letters, 1995, 34, 389-94

합성 방법 9

반응 조건
1.1 Solvents: 1,2-Dichlorobenzene
참조
Acylation of a substituted benzofuran over an HY zeolite and its subsequent deacylation and reacylation
Amouzegh, Patricia; et al, Catalysis Letters, 1995, 34, 389-94

De(diethylaminomethyldiiodo) Amiodarone Raw materials

De(diethylaminomethyldiiodo) Amiodarone Preparation Products

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